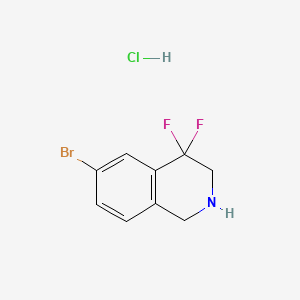

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated and fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The compound features a bromine atom at the 6-position and two fluorine atoms at the 4-position of the THIQ core. Such substitutions are known to enhance metabolic stability, lipophilicity, and receptor-binding affinity in medicinal chemistry applications, particularly in targeting central nervous system (CNS) disorders or antitumor agents .

Properties

Molecular Formula |

C9H9BrClF2N |

|---|---|

Molecular Weight |

284.53 g/mol |

IUPAC Name |

6-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C9H8BrF2N.ClH/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7;/h1-3,13H,4-5H2;1H |

InChI Key |

FHDUHTRTLBTNJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(CN1)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination and Fluorination of Tetrahydroisoquinoline Derivatives

Overview:

This method involves starting from a tetrahydroisoquinoline precursor, followed by selective bromination at the 6-position and subsequent fluorination at the 4-position.

- Bromination is typically regioselective at the 6-position due to electronic effects.

- Fluorination at the 4-position can be achieved via electrophilic fluorination techniques, often requiring careful control to prevent over-fluorination.

Synthesis via Aromatic Substitution and Cyclization

Overview:

This route involves constructing the tetrahydroisoquinoline ring system through cyclization of appropriately substituted aromatic precursors, followed by halogenation and fluorination.

- Flexibility in introducing various substituents before ring closure.

- Potential for high regioselectivity.

Hydroformylation and Halogenation Route

Overview:

This method involves hydroformylation of an olefinic precursor, followed by halogenation and fluorination steps.

Formation of the Hydrochloride Salt

Post-synthesis, the free base is converted into its hydrochloride salt for stability and bioavailability:

Treatment with hydrochloric acid (HCl) in an organic solvent like ethanol or methanol, followed by crystallization.

Data Table: Summary of Key Reagents and Conditions

| Step | Key Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Acetic acid | Reflux | Regioselective bromination at C-6 |

| Fluorination | DAST or Selectfluor | Dichloromethane | Room temperature | Fluorination at C-4 |

| Salt formation | Hydrochloric acid | Ethanol or methanol | Reflux | Conversion to hydrochloride salt |

Research Findings and Considerations

- Regioselectivity: Bromination at the 6-position is favored due to activation by the nitrogen atom, while fluorination at the 4-position requires controlled electrophilic fluorination conditions to avoid over-fluorination or undesired substitution.

- Reaction Optimization: The choice of solvents, temperature, and reaction time critically influences yield and purity.

- Yield Data: Typical yields for each step vary from 60-85%, with purification often achieved via recrystallization or chromatography.

- Safety and Environmental Factors: Use of hazardous reagents like NBS and DAST necessitates proper handling and disposal procedures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, ammonia.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted isoquinolines.

Scientific Research Applications

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

- Substituent Effects: Halogen vs. Alkyl Groups: The 4,4-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to 4,4-dimethyl analogs (e.g., C₁₁H₁₅BrClN, MW 276.60), which exhibit higher steric bulk . Trifluoromethyl vs. Bromo/Fluoro: The CF₃ group (C₁₀H₁₀ClF₃N) enhances lipophilicity and bioavailability compared to bromo/fluoro combinations, making it more suitable for blood-brain barrier penetration .

Biological Activity :

- Antitumor analogs like 6,7-dimethoxy-1-phenyl-THIQ hydrochloride demonstrate significant toxicity (LD₅₀ 280 mg/kg) but require structural optimization for safety .

- Fluorine at position 5 (6-Bromo-5-fluoro-THIQ) may improve antitumor selectivity compared to 4,4-difluoro derivatives, though direct comparative studies are lacking .

Physicochemical Properties :

- Molecular Weight : The target compound (estimated MW ~277.5 for C₉H₈BrClF₂N) falls within the range of bioactive THIQ derivatives (230–305), ensuring drug-likeness per Lipinski’s rules.

- Safety : 4,4-dimethyl analogs (e.g., C₁₁H₁₅BrClN) carry hazard warnings (H302, H315) for oral toxicity and skin irritation, suggesting similar precautions may apply to the difluoro variant .

Biological Activity

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered considerable attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 269.1 g/mol. The compound features a tetrahydroisoquinoline core with bromine and difluoro substituents that significantly influence its biological activity.

Antitumor Activity

Research has indicated that THIQ derivatives exhibit significant antitumor properties. For example:

- In vitro studies have shown that various THIQ analogs can inhibit tumor cell proliferation. A study highlighted the effectiveness of certain THIQ compounds against human cancer cell lines such as HCT116 and KMS-12 BM, with IC50 values ranging from nanomolar to micromolar concentrations .

- Mechanism of Action : The antitumor activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, including the ERK1/2 pathway .

Neuroprotective Effects

Tetrahydroisoquinolines have been researched for their neuroprotective properties:

- Antioxidant Activity : Compounds in this class have been shown to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases like Alzheimer's .

- Mechanisms : These effects are mediated through the modulation of neuroinflammatory responses and enhancement of neurotrophic factors .

Antimicrobial Activity

Some studies report antimicrobial properties:

- In vitro evaluations suggest that THIQ derivatives can exhibit activity against various bacterial strains and protozoa, including Plasmodium falciparum . This is particularly relevant in the context of drug-resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

- Substituent Effects : The presence of bromine and fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets .

- SAR Studies : Research has shown that specific modifications on the tetrahydroisoquinoline scaffold can lead to improved potency against specific targets such as kinases involved in cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of THIQ derivatives:

- Case Study on Antitumor Efficacy : A compound structurally similar to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline was tested in vivo on xenograft models. Results indicated significant tumor growth inhibition compared to controls .

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, a related THIQ compound demonstrated a marked decrease in neuronal cell death and improved cognitive function in treated animals .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves bromination and fluorination steps. For bromination, a tetrahydroisoquinoline precursor (e.g., 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline) is treated with brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Fluorination at the 4-position may use diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce difluorine groups, followed by salt formation with HCl . Optimization of reaction parameters (temperature, solvent) is critical to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, fluorine at C4) and ring saturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₀BrF₂N·HCl) and isotopic patterns .

- HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

- Dispose of waste via approved chemical disposal services compliant with local regulations .

Advanced Research Questions

Q. How can fluorination conditions be optimized to achieve high diastereomeric purity in the 4,4-difluoro moiety?

Fluorination efficiency depends on reagent selection and steric effects. For example:

- Reagent Choice : DAST or Deoxo-Fluor may yield higher selectivity compared to SF₄-based methods .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance fluorination rates but may require low temperatures (−20°C to 0°C) to suppress side reactions .

- Post-Reaction Analysis : Use ¹⁹F NMR to quantify diastereomer ratios and adjust reaction kinetics .

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Contradictions may arise from:

- Impurity Interference : Trace by-products (e.g., dehalogenated derivatives) can skew results. Re-purify via recrystallization or column chromatography .

- Assay Conditions : Validate activity across multiple cell lines or enzymatic systems to rule out context-dependent effects .

- Computational Modeling : Perform docking studies to assess binding affinity variations caused by fluorine’s electronegativity or bromine’s steric bulk .

Q. How do substituent electronic effects (Br, F) influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) due to its leaving-group potential. Monitor for competing C-F bond cleavage under basic conditions .

- Fluorine : Electron-withdrawing effects stabilize intermediates but may reduce nucleophilic attack rates. Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance efficiency .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

Q. Table 2: Comparative Fluorination Reagent Efficiency

| Reagent | Yield (%) | Diastereomer Ratio (4,4-difluoro) | Side Products |

|---|---|---|---|

| DAST | 78 | 92:8 | <5% dehalo |

| Deoxo-Fluor | 85 | 95:5 | <3% oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.